molecular formula C9H7FO2 B1344825 (5-Fluoro-1-benzofuran-2-yl)methanol CAS No. 276235-91-7

(5-Fluoro-1-benzofuran-2-yl)methanol

Cat. No.: B1344825
CAS No.: 276235-91-7
M. Wt: 166.15 g/mol
InChI Key: VFXRFXAEZVQAHB-UHFFFAOYSA-N
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Description

(5-Fluoro-1-benzofuran-2-yl)methanol: is a chemical compound that belongs to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring

Biochemical Analysis

Biochemical Properties

(5-Fluoro-1-benzofuran-2-yl)methanol plays a significant role in biochemical reactions, particularly in the inhibition of amyloid-beta (Aβ) fibril formation . This compound interacts with various enzymes and proteins, including those involved in the formation of amyloid plaques, which are associated with neurodegenerative diseases such as Alzheimer’s . The nature of these interactions involves binding to specific sites on the enzymes, thereby inhibiting their activity and preventing the aggregation of amyloid-beta peptides.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism . In particular, this compound can modulate the activity of signaling pathways involved in cell survival and apoptosis, leading to changes in gene expression that promote cell health and prevent neurodegeneration . Additionally, this compound affects cellular metabolism by altering the activity of metabolic enzymes, thereby influencing the overall metabolic flux within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and receptors, leading to their inhibition or activation . This binding can result in changes in gene expression, particularly those genes involved in neuroprotection and anti-inflammatory responses . The compound’s ability to inhibit amyloid-beta fibril formation is a key aspect of its molecular mechanism, as it prevents the aggregation of toxic peptides that contribute to neurodegenerative diseases.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro models of neurodegeneration . These studies indicate that the compound’s neuroprotective effects can persist over time, although its potency may decrease with prolonged exposure.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to have beneficial effects on neuroprotection and cognitive function . At higher doses, it can exhibit toxic or adverse effects, including potential neurotoxicity . Threshold effects have been observed, where the compound’s beneficial effects plateau and adverse effects become more pronounced at higher concentrations.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism . The compound can influence metabolic flux by altering the activity of key enzymes, leading to changes in metabolite levels within the cell . These interactions are crucial for understanding the compound’s overall impact on cellular metabolism and its potential therapeutic applications.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms . It interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its accumulation in specific tissues . The compound’s localization and distribution are important factors in its overall efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function . The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . These localization mechanisms ensure that this compound exerts its effects in the appropriate cellular context, enhancing its therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: While specific industrial production methods for (5-Fluoro-1-benzofuran-2-yl)methanol are not widely documented, the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, apply.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can undergo reduction reactions to form various reduced derivatives.

    Substitution: The fluorine atom at the 5-position can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols or other reduced derivatives.

    Substitution: Formation of substituted benzofuran derivatives.

Comparison with Similar Compounds

    Benzofuran: The parent compound without the fluorine and hydroxymethyl groups.

    5-Fluoro-2-benzofuranmethanol: A similar compound with a different substitution pattern.

    2-Hydroxybenzofuran: A compound with a hydroxyl group at the 2-position instead of a hydroxymethyl group.

Uniqueness:

Properties

IUPAC Name

(5-fluoro-1-benzofuran-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FO2/c10-7-1-2-9-6(3-7)4-8(5-11)12-9/h1-4,11H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFXRFXAEZVQAHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C=C(O2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Compound 13 (180 mg, 1.10 mmol) was dissolved in EtOH (12 mL). NaBH4 (45 mg, 1.21 mmol) was added portionwise at 0° C., with vigorous stirring. The suspension was stirred at 0° C. for 15 min and then at room temperature for 1.5 h. Solvents were evaporated off in-vacuo. The crude residue was taken up in EtOAc and washed with water, brine and dried (MgSO4). The solvent was evaporated off in vacuo. The residue was adsorbed on silica gel and purified by flash chromatography, eluting with hexane/EtOAc (3:1) to give 14 (150 mg, 91%) as a white solid. 1H NMR (500 MHz, CDCl3): δ: 7.36 (1H, d, J=8.35 Hz, H-7), 7.19 (1H, d, J=7.80, H-4), 7.00 (1H, t, J=8.75H-6), 6.60 (1H, s, H-3), 4.75 (2H, s, CH2).
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180 mg
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12 mL
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45 mg
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Yield
91%

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